Hydroxychavicol

Catalog No.
S572360
CAS No.
1126-61-0
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxychavicol

CAS Number

1126-61-0

Product Name

Hydroxychavicol

IUPAC Name

4-prop-2-enylbenzene-1,2-diol

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6,10-11H,1,3H2

InChI Key

FHEHIXJLCWUPCZ-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
Insoluble in water
Very soluble in ethanol; miscible with ethyl ether, chloroform
Soluble in alcohol; slightly soluble in propylene glycol; insoluble in glycerol
Practically insoluble to insoluble in water
Soluble (in ethanol)

Synonyms

2-hydroxychavicol, hydroxychavicol

Canonical SMILES

C=CCC1=CC2=C(C=C1)OCO2

The exact mass of the compound 4-Allylbenzene-1,2-diol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.17 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Caffeic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hydroxychavicol (4-allylpyrocatechol) is a highly bioactive phenolic compound characterized by an allyl-substituted benzene ring bearing an ortho-dihydroxy (catechol) moiety [1]. This specific structural configuration confers exceptional hydrogen-donating capacity, metal chelation ability, and membrane-disrupting properties. In industrial and pharmaceutical procurement, Hydroxychavicol is primarily sourced as a high-potency active pharmaceutical ingredient (API) and antioxidant, offering significantly enhanced redox activity and biocidal performance compared to mono-phenolic analogs.

Procurement teams often consider substituting Hydroxychavicol with Eugenol (4-allyl-2-methoxyphenol) due to the latter's widespread availability and lower cost. However, generic substitution fails because Eugenol lacks the critical second free hydroxyl group on the benzene ring, which fundamentally limits its bactericidal effectiveness and radical scavenging efficiency [1]. Relying on Eugenol or unstandardized crude Piper betle extracts requires drastically higher active loading concentrations to achieve comparable efficacy, which introduces unacceptable mucosal toxicity, overpowering organoleptic profiles, and formulation instability in precision medical and cosmetic applications.

Superior Minimum Inhibitory Concentration (MIC) in Biofilm Eradication

Structural-activity analyses demonstrate that the catechol moiety of Hydroxychavicol provides a profound advantage in eradicating oral pathogens compared to its methoxy-substituted analog, Eugenol. Against Streptococcus mutans, Hydroxychavicol achieves complete inhibition at trace concentrations, proving up to 24 times more potent than Eugenol, which fails to achieve bactericidal action even at massive doses [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Target Compound DataHydroxychavicol MIC = 25–50 µg/mL; MBC = 37.5–50 µg/mL
Comparator Or BaselineEugenol MIC = 300–400 µg/mL; MBC > 1000 µg/mL
Quantified DifferenceUp to 24-fold lower MIC and >20-fold lower MBC for Hydroxychavicol.
ConditionsIn vitro serial microdilution against S. mutans and other oral bacteria.

Enables ultra-low-dose formulation in dental and oral care products, avoiding the mucosal toxicity and overpowering odor associated with high-dose eugenol.

Enhanced Antifungal Potency Against Candida Species

In veterinary and human antifungal screening, Hydroxychavicol demonstrates broad-spectrum fungicidal activity that significantly outperforms both crude plant extracts and pure Eugenol. Quantitative assays against multiple Candida strains reveal that Hydroxychavicol requires exponentially lower concentrations to halt fungal growth and inhibit critical virulence factors like lipase activity [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against Candida spp.
Target Compound DataHydroxychavicol MIC = 0.008–0.256 mg/mL
Comparator Or BaselineEugenol MIC = 0.667–1.334 mg/mL
Quantified DifferenceHydroxychavicol is approximately 5 to 83 times more potent than Eugenol across tested strains.
ConditionsBroth microdilution method following CLSI guidelines against animal-isolated Candida strains.

Provides a highly potent antifungal API candidate that requires significantly lower active loading in topical or systemic formulations, reducing the risk of cytotoxicity.

Radical Scavenging Efficiency in ABTS Assays

The dual ortho-hydroxyl groups of Hydroxychavicol make it a vastly superior electron donor compared to mono-phenolic compounds. In standardized ABTS radical reduction assays, Hydroxychavicol exhibits an exceptionally low half-maximal inhibitory concentration (IC50), indicating a radical scavenging efficiency that is orders of magnitude greater than that of Eugenol [1].

Evidence DimensionABTS Radical Scavenging IC50
Target Compound DataHydroxychavicol IC50 = 3.10 µg/mL
Comparator Or BaselineEugenol IC50 = 181.00 µg/mL
Quantified DifferenceHydroxychavicol demonstrates an approximate 58-fold higher antioxidant efficiency than Eugenol.
ConditionsIn vitro ABTS reduction assay comparing isolated compounds.

The catechol structure makes Hydroxychavicol a superior antioxidant for polymer stabilization, cosmetic shelf-life extension, and oxidative stress mitigation.

Advanced Oral Care Formulations

Hydroxychavicol is the optimal active ingredient for mouthwashes, dental varnishes, and anti-plaque treatments where ultra-low MIC/MBC against Streptococcus mutans is required to disrupt biofilms without the mucosal irritation of eugenol [1].

Topical Antifungal Therapeutics

Procured for R&D in dermatological creams and veterinary antifungal washes targeting Candida species, leveraging its sub-milligram fungicidal concentrations and specific lipase inhibition capabilities [2].

High-Efficiency Antioxidant Additives

Utilized in cosmetic formulations, active packaging, and polymer stabilization where its 58-fold superior ABTS radical scavenging capacity provides robust protection against oxidative degradation compared to standard phenolic antioxidants [3].

Antibiotic Adjuvant Development

Selected for pharmaceutical research into synergistic antimicrobial formulations, as Hydroxychavicol has been shown to significantly lower the minimum bactericidal concentrations of conventional antibiotics against multidrug-resistant (MDR) bacterial strains [4].

Physical Description

Safrole appears as clear colorless or slightly yellow liquid with the odor of sassafras. Denser than water (density 1.09 g / cm3) and insoluble in water. Hence sinks in water. Obtained from oil of sassafras or oil of camphor.
Colorless or slightly yellow liquid with an odor of sassafras; mp ~ 11 deg C; [Merck Index] Colorless or pale yellow liquid or solid; mp = 11.2 deg C; [HSDB] Clear yellow-green liquid; [MSDSonline]
Liquid
Colourless to slightly yellow liquid; Sasafras aroma

Color/Form

Colorless or pale yellow oil
Monoclinic crystals
Colorless liquid, prisms, or crystals

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

150.068079557 Da

Monoisotopic Mass

150.068079557 Da

Boiling Point

450 to 453 °F at 760 mmHg (NTP, 1992)
235 °C
232–234 °C

Flash Point

208 °F (NTP, 1992)
212 °F (100 °C) (Closed cup)

Heavy Atom Count

11

Density

1.1 at 68 °F (NTP, 1992) - Denser than water; will sink
1.100 g/cu cm at 20 °C
1.095-1.099

Odor

Sassafras odor

Decomposition

Hazardous decomposition products formed under fire conditions. - Carbon oxides.
When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Oil

Melting Point

52.2 °F (NTP, 1992)
11.2 °C

UNII

FG58C4J9BR

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mmHg at 146.8 °F (NTP, 1992)
0.06 [mmHg]
Vapor pressure range 1-760 mm Hg in the temperature range 63.8-233.0 °C
VP: 1 mm Hg at 63.8 °C
0.0706 mm Hg at 25 °C /Extrapolated/

Pictograms

Irritant

Irritant

Impurities

In addition to safrole, oil of sassafras contains small amounts of eugenol, pinene, phellandrene, sesquiterpene and d-camphor. These are potential impurities in technical safrole.

Other CAS

1126-61-0

Absorption Distribution and Excretion

Pregnant ICR mice were treated orally with 600 umol/kg safrole (SA) dissolved in 4 mL/kg trioctanoin, on day 18 of gestation. The mice were killed 24 hr after treatment and the fetuses were removed and prepared for tissue isolation. A sensitive (32)P-postlabeling method was used to study the binding of safrole to the DNA of various maternal and fetal tissues. The results showed that safrole bound to the DNA of maternal and fetal liver, lung, kidney, heart, brain, intestine, skin, maternal uterus and placenta, and the quantitative and qualitative differences in binding were organ-specific. The covalent binding index (umol adducted nucleotides per molecule of DNA nucleotides/umol carcinogen administered per g body weight) 24 hr after safrole treatment, ranged from 0.1 to 247 and 0.1 to 5.8 for maternal and fetal DNA, respectively. In both maternal and fetal tissues, safrole exhibited preferential binding to liver DNA, with brain DNA the least affected. Autoradiography fingerprints derived from maternal and fetal organs revealed DNA adduct spots that were identified as several metabolites of safrole. Fetal adduct levels were lower than maternal, exhibiting the greatest difference (42-fold) in liver, but little difference in lung, brain, and intestines.
/Factors affecting transplacental DNA damage were examined. Timed pregnant mice or monkeys were given a single dose of carcinogen on different gestation days, sacrificed 1-50 days later, and analyzed for DNA adducts by (32)P post labeling assay. The following results were obtained. The chemical types of carcinogen determine the fetal and fetal/maternal adduct levels and whether there is a gestation stage dependency in DNA binding. ... Safrole preferentially bound to fetal liver (as for adults) with strong gestation stage specificity. ... All carcinogens tested bound ubiquitously to all fetal and possible embryonic DNA with levels exhibiting little relationship to placental levels. Fetal adduct levels varied from 0.05-2 fold of maternal levels depending on the carcinogen tested. Thus, fetal competence in metabolism of a specific carcinogen is a determining factor for transplacental DNA damage. Placental adduct levels are a qualitative, but not a quantitative, indicator of fetal exposure.
In mice given (14)C-labeled /in methylene dioxy position/ safrole or dihydrosafrole orally, 96 and 101% of radioactivity were recovered; 64 and 61% were found in carbon dioxide, 18 and 23% in urine, 6 and 5% in feces and intestine, 2 and 2.5% in liver and 6 and 9% in carcasses... .
Safrole was absorbed from the gastrointestinal tract by passive diffusion, with the absorption kinetics apparently dependent on its lipid solubility as determined in an in situ perfusion method in the rat. In this same procedure, safrole, at a level of 2 mg/mL of perfusion medium, reduced the absorption of glucose and methionine but not butyric acid.
Small doses of [C14]-safrole were absorbed rapidly and excreted almost completely via the urine in 24 hours in both man (doses 0.165 mg or 1.655 mg) and the rat (dose 0.63 mg/kg). A large dose (750 mg/kg) in the rat resulted in a decrease in the rate of elimination, only 25% being excreted in 24 hours, and plasma and tissue levels of safrole and its metabolites were elevated for 48 hours.

Metabolism Metabolites

Hydroxychavicol is a known human metabolite of eugenol.

Associated Chemicals

7470-44-2; Safrole oxide

Wikipedia

Hydroxychavicol

Use Classification

Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

Derivation: From oil of sassafras or camphor oil.
By distillation from the essential oils rich in safrole; an uneconomical synthesis starts with catechol methylene ether reacted with allyl chloride; also 4-allyl alcohol with methylene iodide.

General Manufacturing Information

1,3-Benzodioxole, 5-(2-propen-1-yl)-: ACTIVE
Method of purification: rectification or freezing.
Safrole is a major chemical constituent of aromatic oil present in sassafras root bark.
Safrole was identified in antibacterial and antiviral oils from forsythia suspensa.
Safrole (1,2-methylenedioxy-4-allylbenzene) is the principal constituent of oil of sassafras and a minor constituent of many other essential oils. The related substance, isosafrole (1,2-methylene- dioxy-4-propenylbenzene), also occurs as a minor constituent of many essential oils with a distribution similar to that of safrole. Another related substance, dihydrosafrole (1,2-methylenedioxybenzene-4- propylbenzene), is not known to occur naturally but is formed in the production of piperonyl butoxide.

Analytic Laboratory Methods

Method: EPA-EAD 1625; Procedure: Gas chromatography/mass spectrometry; Analyte: safrole; Matrix: water; Detection Limit: not provided.
Method: EPA-RCA 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: safrole; Matrix: solid waste matrices, soils, air sampling media and water samples; Detection Limit: 10 ug/L.
Safrole was determined in perfume, cologne and toilet water by injecting onto a reversed-phase high-performance liquid chromatography column and measuring by fluorometry. The detection limit was 10 ng. The method could be used to determine safrole in undiluted beverages.
Method: AOAC 969.13; Procedure: Gas chromatographic method; Analyte: safrole; Matrix: nonalcoholic beverages; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for Safrole (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Seeds of nutmeg are used as spice, but they are also abused because of psychotropic effects described after ingestion of large doses. It was postulated that these effects could be attributable to metabolic formation of amphetamine derivatives from the main nutmeg ingredients elemicin (EL), myristicin (MY), and safrole (SA). In a case of a suspected nutmeg abuse, neither such amphetamine derivatives nor the main nutmeg ingredients could be detected in urine. The metabolites of EL, MY, and SA were identified using gas chromatography-mass spectrometry in rat urine and their presence in human urine of the nutmeg abuser was confirmed. The identified metabolites indicated that EL, MY, and SA were once and twice hydroxylated at the side chain. In addition, EL was O-demethylated at 2 positions followed by side chain hydroxylation. MY and SA were demethylenated and subsequently methylated. In the human urine sample, the following metabolites could be identified: O-demethyl elemicin, O-demethyl dihydroxy elemicin, demethylenyl myristicin, dihydroxy myristicin, and demethylenyl safrole. As in the human urine sample, neither amphetamine derivatives nor the main nutmeg ingredients could be detected in the rat urine samples. Finally, toxicologic detection of nutmeg abuse was possible by identification of the described metabolites of the EL, MY, and SA in urine applying the authors' systematic toxicologic analysis procedure using full-scan gas chromatography-mass spectrometry after acid hydrolysis, liquid-liquid extraction of analytes, and microwave-assisted acetylation of extracted analytes.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): 6.1D: Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

When admin to rats at concentrations of 5,000 ppm in diet for 15 days, safrole acted as a synergist with EPN /o-ethyl o-para-nitrophenyl phenylphosphonothioate/ or hexobarbital. Methods for testing enzyme effect were detoxication and sleeping time for o-ethyl o-para-nitrophenyl phenylphosphonothioate and sleeping time only for hexobarbital. /from table/
Safrole... shown experimentally to be active synergist for pyrethrum and 1-naphthyl methyl carbamate (Sevin) in common with other methylene-dioxyphenyl compounds.
Arachidonic acid-induced platelet aggregation was inhibited by safrole. The IC50 was 1.7x10-5 g/mL.
The metabolic oxidation of chlorpromazine was investigated after pretreatment of rats with safrole for 6 days. Safrole preferentially inhibited 7-hydroxylation.
For more Interactions (Complete) data for Safrole (6 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Explore Compound Types